5-(acetyloxy)-2-{[(2-sec-butylphenoxy)acetyl]amino}benzoic acid
Overview
Description
5-(acetyloxy)-2-{[(2-sec-butylphenoxy)acetyl]amino}benzoic acid, also known as naproxen benzyl ester, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. This compound has been the subject of extensive scientific research due to its potential therapeutic applications. In
Scientific Research Applications
Advanced Oxidation Processes and Environmental Applications
The degradation of acetaminophen (ACT) by advanced oxidation processes (AOPs) has been studied, highlighting the potential environmental applications of related chemical compounds in treating water pollutants. AOPs generate different kinetics, mechanisms, and by-products, contributing to enhanced degradation pathways. This research may inform applications of similar compounds in environmental science, particularly in water treatment and pollution control (Qutob et al., 2022).
Biologically Active Compounds and Pharmaceutical Applications
The review of biologically active compounds from plants, including carboxylic acids like benzoic acid, highlights their antioxidant, antimicrobial, and cytotoxic activities. This indicates the potential of related chemical compounds in drug development and as therapeutic agents, suggesting applications in designing new pharmaceuticals and health supplements (Godlewska-Żyłkiewicz et al., 2020).
Anticarcinogenic and Toxicity Studies
The anticarcinogenicity and toxicity of organotin(IV) complexes, including derivatives of carboxylic acids, have been reviewed, providing insights into their potential as anticancer agents. The structure-activity relationships of these compounds suggest their application in cancer treatment, highlighting the importance of the organotin moiety and the secondary role of ligands in their biological activity (Ali et al., 2018).
Biomass-derived Levulinic Acid in Drug Synthesis
Levulinic acid, derived from biomass, serves as a key building block in drug synthesis, demonstrating the potential of related compounds in sustainable and cost-effective drug development. This review underlines the versatility of levulinic acid in forming various pharmaceuticals, suggesting similar applications for other biomass-derived carboxylic acids (Zhang et al., 2021).
Properties
IUPAC Name |
5-acetyloxy-2-[[2-(2-butan-2-ylphenoxy)acetyl]amino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c1-4-13(2)16-7-5-6-8-19(16)27-12-20(24)22-18-10-9-15(28-14(3)23)11-17(18)21(25)26/h5-11,13H,4,12H2,1-3H3,(H,22,24)(H,25,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYBBWKLYVIXSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)OC(=O)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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